
6-Acetyl-2,3-dihydro-1,4-thiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-2,3-dihydro-1,4-thiazine is a heterocyclic compound that has received significant attention in scientific research due to its potential applications in various fields. This compound belongs to the thiazine family and is commonly used in the synthesis of other organic compounds.
作用機序
The mechanism of action of 6-Acetyl-2,3-dihydro-1,4-thiazine is not fully understood. However, it is believed that the compound exerts its biological activity through the interaction with various enzymes and proteins in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its anticancer activity.
生化学的および生理学的効果
6-Acetyl-2,3-dihydro-1,4-thiazine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 6-Acetyl-2,3-dihydro-1,4-thiazine in lab experiments is its ease of synthesis. The reaction conditions are simple and the product can be obtained in high yields. Additionally, this compound has been extensively studied, making it a well-characterized molecule.
However, there are also limitations associated with the use of 6-Acetyl-2,3-dihydro-1,4-thiazine in lab experiments. For example, the compound is relatively unstable and can undergo decomposition under certain conditions. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
将来の方向性
There are several future directions for the study of 6-Acetyl-2,3-dihydro-1,4-thiazine. One area of research is the development of novel materials using this compound as a building block. This could lead to the synthesis of new materials with unique properties and applications.
Another area of research is the investigation of the compound's mechanism of action. This could provide insights into its biological activity and potential applications in medicine.
Finally, there is also potential for the development of new drugs based on 6-Acetyl-2,3-dihydro-1,4-thiazine. Its antimicrobial, antifungal, and anticancer activities make it a promising candidate for the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 6-Acetyl-2,3-dihydro-1,4-thiazine is a heterocyclic compound that has received significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, well-characterized nature, and potential biological activities make it a promising candidate for the development of new materials and drugs. Further research is needed to fully understand its mechanism of action and potential applications in medicine and materials science.
合成法
The synthesis of 6-Acetyl-2,3-dihydro-1,4-thiazine involves the reaction of acetylacetone and thiosemicarbazide in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. This method is simple and efficient, making it a popular choice for the synthesis of 6-Acetyl-2,3-dihydro-1,4-thiazine.
科学的研究の応用
6-Acetyl-2,3-dihydro-1,4-thiazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its antimicrobial, antifungal, and anticancer activities. It has also been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the development of drugs for the treatment of various diseases.
In addition to its medicinal properties, 6-Acetyl-2,3-dihydro-1,4-thiazine has also been studied for its potential applications in the field of materials science. This compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and supramolecular assemblies.
特性
CAS番号 |
101417-25-8 |
|---|---|
製品名 |
6-Acetyl-2,3-dihydro-1,4-thiazine |
分子式 |
C6H9NOS |
分子量 |
143.21 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-1,4-thiazin-6-yl)ethanone |
InChI |
InChI=1S/C6H9NOS/c1-5(8)6-4-7-2-3-9-6/h4,7H,2-3H2,1H3 |
InChIキー |
PKEPXWNGYHVFFU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CNCCS1 |
正規SMILES |
CC(=O)C1=CNCCS1 |
同義語 |
Ethanone, 1-(3,4-dihydro-2H-1,4-thiazin-6-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



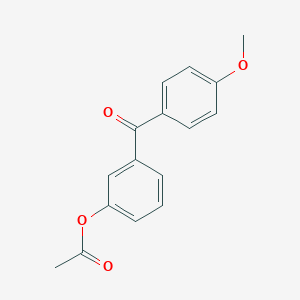
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)
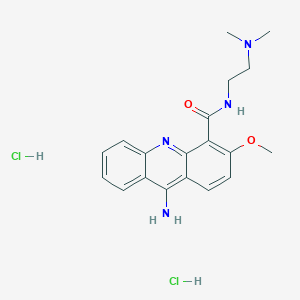
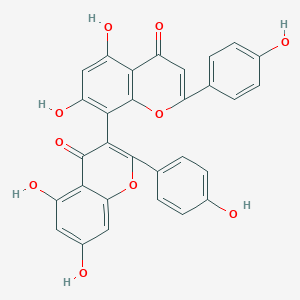
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)
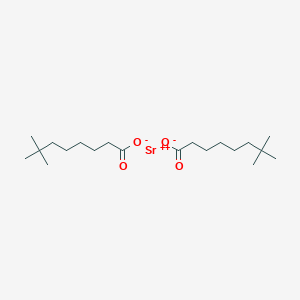
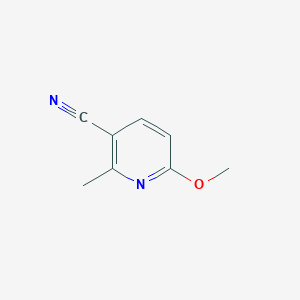
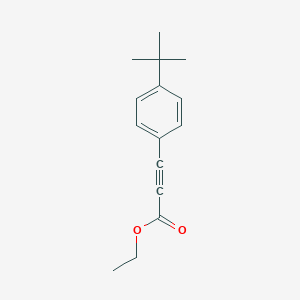
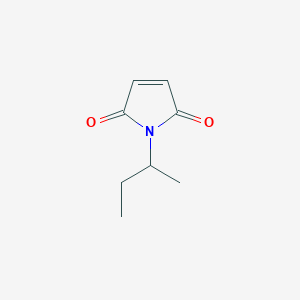
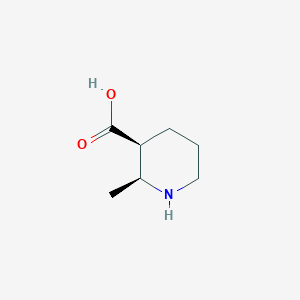
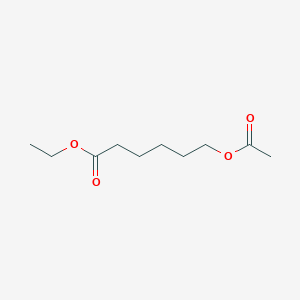
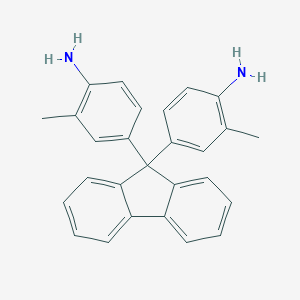
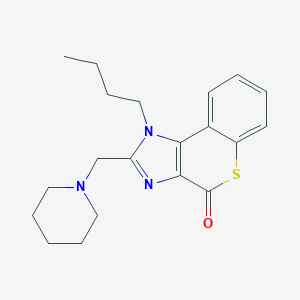
![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)